3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile

Catalog No.
S8147504
CAS No.
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-ben...

Product Name

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile

IUPAC Name

3-[[2-hydroxyethyl(propan-2-yl)amino]methyl]benzonitrile

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-11(2)15(6-7-16)10-13-5-3-4-12(8-13)9-14/h3-5,8,11,16H,6-7,10H2,1-2H3

InChI Key

WTNIJVIBNAMCHX-UHFFFAOYSA-N

SMILES

CC(C)N(CCO)CC1=CC(=CC=C1)C#N

Canonical SMILES

CC(C)N(CCO)CC1=CC(=CC=C1)C#N

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile is a chemical compound characterized by its molecular formula C13H18N2OC_{13}H_{18}N_{2}O and a molecular weight of approximately 218.29 g/mol. This compound features a benzonitrile core, which includes a cyano group (-C≡N) attached to a benzene ring. Additionally, it possesses an isopropylamino group and a hydroxyethyl substituent. The presence of these functional groups suggests potential for diverse interactions, including hydrogen bonding, which may influence its reactivity and biological activity.

The chemical reactivity of 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile can be attributed to its functional groups. Key types of reactions include:

  • Nucleophilic substitutions: The cyano group can undergo nucleophilic attack, leading to various derivatives.
  • Hydrogen bonding interactions: The hydroxy group can participate in hydrogen bonding, influencing solubility and interaction with biological targets.
  • Alkylation reactions: The amino group can engage in alkylation, allowing for further functionalization of the compound.

These reactions are significant for the compound's potential modification for various applications.

Preliminary studies indicate that 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile exhibits notable biological activity, particularly in pharmacological contexts. Compounds with similar structures have shown potential as:

  • Antidepressants: Interaction with serotonin receptors may suggest efficacy in mood regulation.
  • Anxiolytics: The compound's ability to modulate neurotransmission could position it as a candidate for anxiety treatment.

Further research is necessary to elucidate its complete biological profile and therapeutic potential.

The synthesis of 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile typically involves multi-step organic reactions. Common methods include:

  • Formation of the benzonitrile core: This can be achieved through nucleophilic substitution reactions involving appropriate aryl halides.
  • Introduction of the hydroxyethyl and isopropylamino groups: This step often involves the use of alkylating agents or reductive amination techniques.
  • Purification: The final product is purified through recrystallization or chromatography to obtain the desired purity for further studies.

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile has potential applications in various fields, including:

  • Pharmaceutical development: As a candidate for drugs targeting neurotransmitter systems.
  • Chemical research: In studies exploring structure-activity relationships due to its unique functional groups.
  • Material science: As a precursor for synthesizing novel materials with specific properties.

Interaction studies involving 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile focus on its binding affinity with biological targets, particularly receptors involved in neurotransmission. Preliminary data suggest that it may interact with serotonin receptors, indicating potential use as an antidepressant or anxiolytic agent. Further investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its full interaction profile.

Several compounds share structural features with 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile. A comparison highlights its uniqueness:

Compound NameMolecular FormulaUnique Features
4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrileC13H18N2OC_{13}H_{18}N_{2}ODifferent position of amino substitution on the benzene ring
3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrileC13H18N2OC_{13}H_{18}N_{2}OVariation in substitution pattern affecting reactivity
Alpha-[[(2-Hydroxyethyl)amino]methyl]-1-phenylethanolC15H19NC_{15}H_{19}NContains an additional phenyl group, altering biological activity

These compounds exhibit unique properties due to variations in their structure, which can affect their biological activity and applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.141913202 g/mol

Monoisotopic Mass

218.141913202 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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